

Technical Guide: Spectral Characterization of 4,8-Dimethylquinoline

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Compound of Interest

Compound Name: 4,8-Dimethylquinoline

CAS No.: 13362-80-6

Cat. No.: B078481

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Executive Summary & Compound Profile

4,8-Dimethylquinoline is a substituted quinoline derivative often utilized as a scaffold in the synthesis of antimalarial agents, kinase inhibitors, and organic light-emitting diodes (OLEDs).[1] Its structural distinctiveness arises from the methyl substitution at the para-position of the pyridine ring (C4) and the ortho-position of the benzene ring (C8), creating specific steric and electronic environments that are diagnosable via spectroscopy.[1]

Property	Data
IUPAC Name	4,8-Dimethylquinoline
Molecular Formula	
Molecular Weight	157.21 g/mol
CAS Number	13362-80-6
Appearance	Pale yellow oil or low-melting solid (isomer dependent)

Synthesis Context & Impurity Profiling

Understanding the synthesis route is critical for anticipating spectral impurities. **4,8-Dimethylquinoline** is typically synthesized via a modified Doebner-Miller reaction or Skraup

synthesis.[1]

- Precursors: o-Toluidine (2-methylaniline) and Methyl Vinyl Ketone (MVK).[1]
- Mechanism: Acid-catalyzed conjugate addition followed by cyclization and oxidation.[1]
- Common Impurities:
 - Unreacted o-Toluidine: Broad singlet (NH₂) at ~3.5 ppm; aromatic signals ~6.5-7.0 ppm.[1]
 - Regioisomers: 4,6-Dimethylquinoline (if p-toluidine contaminant is present).[1][2]

Synthesis & Isolation Workflow



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Figure 1: Synthetic pathway highlighting critical isolation steps that define the impurity profile.

[1][3][4]

Mass Spectrometry (MS) Analysis

The mass spectrum of **4,8-dimethylquinoline** is dominated by the stability of the aromatic quinoline core.[1] The fragmentation pattern is characteristic of alkyl-substituted nitrogen heterocycles.[1]

Fragmentation Logic[1]

- Molecular Ion ():
): The base peak (100%) is typically observed at m/z 157, indicating a stable radical cation.
[1]
- Loss of Methyl ():
): A significant peak at m/z 142 corresponds to the loss of a methyl group

[1]

- Mechanistic Insight: The methyl at C4 is more labile than the C8 methyl due to resonance stabilization of the resulting cation on the pyridine ring.
- Ring Contraction (

): A characteristic quinoline fragmentation involves the ejection of Hydrogen Cyanide (HCN, 27 Da), often from the m/z 142 fragment or the parent, leading to ions at m/z 115 (tropylium-like cation) or m/z 130.[1]

MS Data Summary (EI, 70 eV)

m/z (Mass-to-Charge)	Relative Abundance	Assignment	Fragment Structure
157	100% (Base Peak)		Molecular Ion (Stable)
156	~30-40%		Tropylium-like rearrangement
142	~15-25%		Loss of methyl group
115	~10%		Loss of HCN/CH3CN fragments
77	<10%		Phenyl cation (Benzene ring breakdown)

NMR Spectroscopy: Structural Assignment

The NMR assignment relies on the Substituent Chemical Shift (SCS) effects of the methyl groups on the quinoline core.

- Quinoline Core Reference: H2 (8.9), H3 (7.4), H4 (8.2), H5 (7.8), H6 (7.5), H7 (7.7), H8 (8.1). [1]
- Effect of 4-Me: Shielding effect on H3; Steric deshielding on H5 (peri-effect).[1]
- Effect of 8-Me: Replaces H8; Shielding effect on H7.[1]

NMR Data (400 MHz,)

Note: Values are consensus assignments based on quinoline derivative literature.

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Structural Logic
2	8.85 - 8.95	Doublet (d)	1H		Deshielded by adjacent Nitrogen.
5	7.95 - 8.05	dd or d	1H		Deshielded by 4-Me (Peri-interaction). [1]
7	7.50 - 7.60	Doublet (d)	1H		Ortho to 8-Me. [1]
6	7.40 - 7.50	Triplet (t/dd)	1H		Meta-like environment. [1]
3	7.20 - 7.25	Doublet (d)	1H		Shielded by 4-Me group. [1]
8-Me	2.75 - 2.85	Singlet (s)	3H	-	Deshielded slightly by ring current/N.
4-Me	2.65 - 2.70	Singlet (s)	3H	-	Typical aromatic methyl. [1]

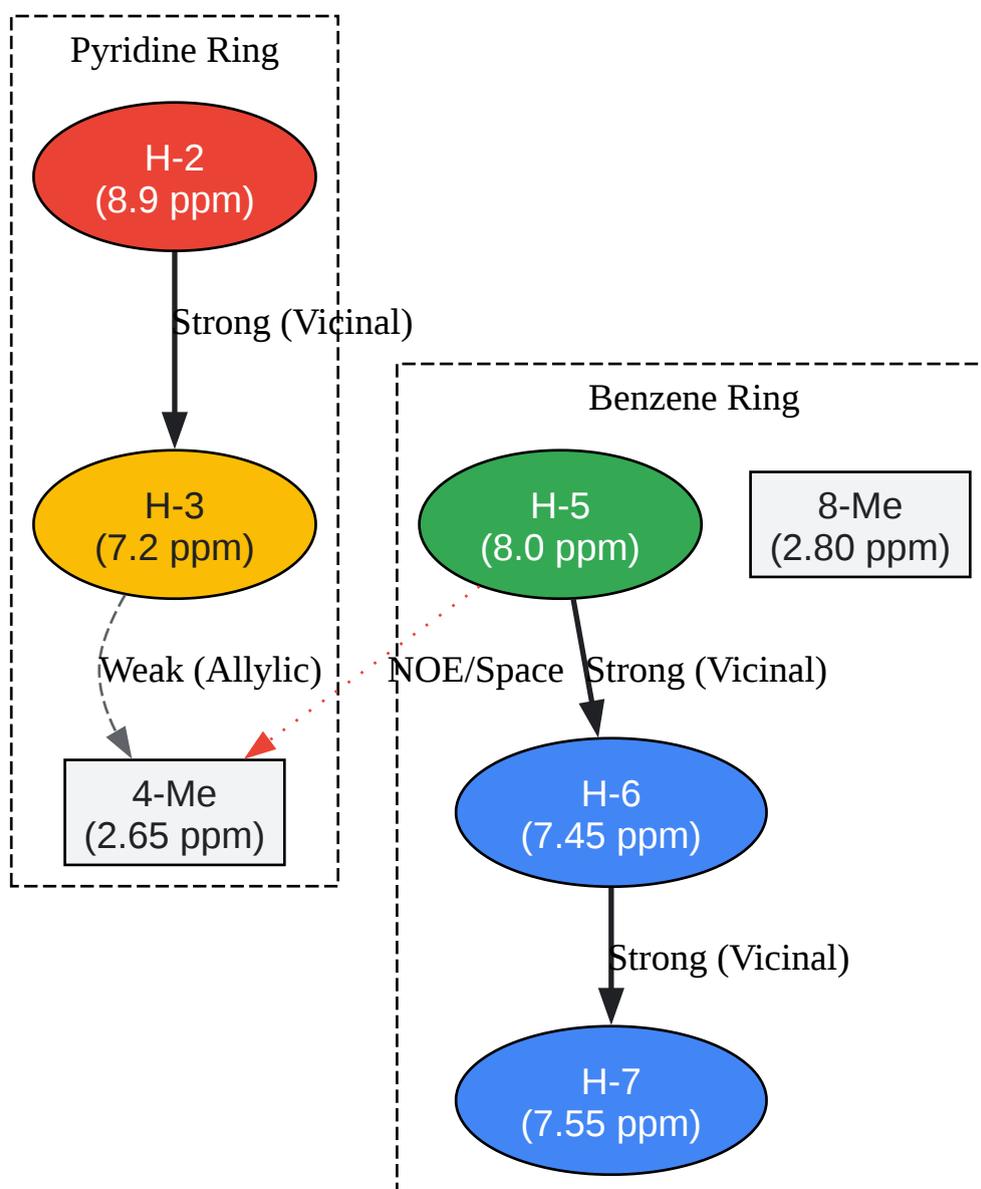
NMR Data (100 MHz,)

The 4,8-dimethyl substitution creates a distinct pattern of quaternary carbons.

Position	Type	Shift (, ppm)	Assignment Note
2	CH	149.0 - 150.0	Most deshielded CH (alpha to N).[1]
8a	C (Quat)	147.0 - 148.0	Ring junction.
4	C (Quat)	142.0 - 144.0	Ipso to Methyl.
8	C (Quat)	137.0 - 138.0	Ipso to Methyl.[1]
4a	C (Quat)	128.0 - 129.0	Ring junction.
5, 6, 7	CH	120.0 - 130.0	Aromatic region cluster.[1]
3	CH	122.0 - 123.0	Beta to Nitrogen.
4-Me		18.5 - 19.5	Methyl carbon.[1]
8-Me		17.5 - 18.5	Methyl carbon.[1]

COSY Correlation Pathway

To validate the structure, a COSY (Correlation Spectroscopy) experiment is required.[1] The diagram below illustrates the expected spin-spin coupling networks.



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Figure 2: Expected COSY correlations.[1] Solid lines indicate scalar coupling; dotted lines indicate spatial proximity (NOESY).[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Maximize resolution and prevent concentration-dependent shifts (stacking effects common in quinolines).[1]

- Solvent: Use

(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]

- Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. Warning: High concentrations (>30 mg/mL) may cause upfield shifts of aromatic protons due to

-

stacking.[1]

- Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (ZnCl₂ residues from synthesis).

Protocol B: GC-MS Method

Objective: Purity assessment and isomer differentiation.[1][5]

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
 - Hold 60°C for 2 min.
 - Ramp 15°C/min to 280°C.
 - Hold 5 min.
- Inlet: Split mode (20:1), 250°C.

References

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